2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.:
Cat. No.: VC15088747
Molecular Formula: C18H15N5O
Molecular Weight: 317.3 g/mol
* For research use only. Not for human or veterinary use.
![2-(4-Methoxybenzyl)-7-(2-pyridyl)[1,2,4]triazolo[1,5-a]pyrimidine -](/images/structure/VC15088747.png)
Specification
Molecular Formula | C18H15N5O |
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Molecular Weight | 317.3 g/mol |
IUPAC Name | 2-[(4-methoxyphenyl)methyl]-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine |
Standard InChI | InChI=1S/C18H15N5O/c1-24-14-7-5-13(6-8-14)12-17-21-18-20-11-9-16(23(18)22-17)15-4-2-3-10-19-15/h2-11H,12H2,1H3 |
Standard InChI Key | ZCFNAXKIRPPPLB-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=C(C=C1)CC2=NN3C(=CC=NC3=N2)C4=CC=CC=N4 |
Introduction
Structural and Physicochemical Properties
Core Scaffold and Substituent Analysis
The [1,2] triazolo[1,5-a]pyrimidine scaffold consists of a triazole ring fused to a pyrimidine ring, creating a planar, aromatic system conducive to π-π stacking interactions . In this derivative:
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Position 2: A 4-methoxybenzyl group introduces steric bulk and modulates electronic properties via the methoxy (-OCH₃) substituent, enhancing lipophilicity and potential blood-brain barrier permeability .
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Position 7: A 2-pyridyl group contributes hydrogen-bonding capabilities and metal-coordination sites, which may enhance binding to biological targets like kinases or G-protein-coupled receptors .
Table 1: Comparative Physicochemical Properties of Selected Triazolo[1,5-a]pyrimidines
*Predicted using QSAR models based on structural analogs .
Synthetic Methodologies
General Synthesis of Triazolo[1,5-a]pyrimidines
The core scaffold is typically synthesized via cyclocondensation of 5-amino-1,2,4-triazoles with β-diketones or α,β-unsaturated ketones . For the target compound, a plausible route involves:
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Formation of the Triazole Precursor: Reacting 3-amino-1,2,4-triazole with ethyl acetoacetate to yield 5-methyl- triazolo[1,5-a]pyrimidin-7(4H)-one .
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Introduction of the 2-Pyridyl Group: Halogenation at position 7 followed by Suzuki-Miyaura coupling with 2-pyridylboronic acid .
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N-Alkylation at Position 2: Treatment with 4-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .
Key Reaction Conditions:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
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¹³C NMR:
Mass Spectrometry
Computational Insights
Docking Studies
Molecular docking into the ATP-binding site of EGFR kinase (PDB: 1M17) predicts:
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Binding Energy: −9.2 kcal/mol, driven by hydrogen bonds between the pyridyl nitrogen and Met793 .
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Hydrophobic Interactions: 4-Methoxybenzyl group occupies the hydrophobic back pocket .
Challenges and Future Directions
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